(S)-Methyl 3-(cbz-amino)butanoate

Enantiomeric Purity Chiral Resolution Peptide Synthesis

Pre-resolved (S)-enantiomer with stable Cbz protection eliminates side reactions and avoids costly chiral resolution, delivering a 50% yield advantage over racemates. Ready-to-couple building block for β-peptide SPPS and β-lactam API synthesis. Orthogonal Cbz group enables selective hydrogenolysis under mild conditions. Proven intermediate for sitagliptin-like APIs. Choose the economically superior, enantiopure building block for drug discovery and asymmetric catalysis.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 83460-84-8
Cat. No. B3022398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-(cbz-amino)butanoate
CAS83460-84-8
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m0/s1
InChIKeyHSKIGKMMMZQYID-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-(cbz-amino)butanoate (CAS 83460-84-8): Chiral β-Amino Ester Procurement for Asymmetric Synthesis


(S)-Methyl 3-(cbz-amino)butanoate (CAS 83460-84-8) is a chiral β-amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group on the amine and a methyl ester at the carboxyl terminus [1]. It serves as a versatile building block in organic synthesis, particularly for the construction of enantiomerically pure β-peptides and pharmaceutical intermediates [2].

Critical Limitations of Unprotected or Racemic β-Amino Esters in Multi-Step Synthesis


Substituting (S)-Methyl 3-(cbz-amino)butanoate with its unprotected counterpart (e.g., (S)-Methyl 3-aminobutanoate, CAS 83509-89-1) or its racemic mixture introduces significant synthetic liabilities. The free amine is prone to unwanted side reactions (e.g., oxidation, N-alkylation) and requires complex protection/deprotection schemes that reduce overall yield [1]. Racemic mixtures, such as methyl 3-(cbz-amino)butanoate (CAS 121054-27-1), necessitate a downstream chiral resolution step, which inherently limits the maximum theoretical yield to 50% for the desired enantiomer and adds considerable purification costs [2]. In contrast, the (S)-enantiomer with the stable Cbz group provides a pre-resolved, ready-to-couple building block that eliminates these inefficiencies [2].

Quantitative Differentiation of (S)-Methyl 3-(cbz-amino)butanoate (CAS 83460-84-8) Against Key Comparators


Enantiomeric Purity: (S)-Cbz vs. Racemic Cbz Mixture

Procurement of the single (S)-enantiomer (CAS 83460-84-8) bypasses the yield-limiting step of chiral resolution required for the racemic mixture (CAS 121054-27-1). Enzymatic resolution of racemic N-Cbz-β3-amino methyl esters using Candida antarctica lipase B (CALB) achieves enantiomeric separation but is limited to a theoretical maximum yield of 50% for the desired (S)-enantiomer [1].

Enantiomeric Purity Chiral Resolution Peptide Synthesis

Protecting Group Stability: Cbz vs. Boc in Diastereoselective Reactions

In diastereoselective α-fluorination of β3-amino acid methyl esters, the Cbz protecting group demonstrates comparable performance to the acid-labile Boc group in achieving high diastereomeric excess (de) for the syn-isomer. Research indicates that fluorination of N-Boc-protected β3-homoalanine methyl ester proceeds with >86% de, and the use of a Cbz protecting group does not significantly diminish this selectivity [1].

Protecting Group Strategy Diastereoselectivity Fluorination

Commercial Availability and Purity: (S)-Cbz Methyl Ester vs. Free Amine

Commercially sourced (S)-Methyl 3-(cbz-amino)butanoate (CAS 83460-84-8) is readily available with a certified purity of 97.0%, as confirmed by vendor specifications . In contrast, the unprotected (S)-methyl 3-aminobutanoate free base (CAS 83509-89-1) is less commonly stocked as a stable free amine, often requiring synthesis or purchase as a hydrochloride salt (e.g., CAS 139243-55-3), which introduces additional neutralization steps before use .

Chemical Purity Supply Chain Reliability QC Standards

High-Value Application Scenarios for (S)-Methyl 3-(cbz-amino)butanoate


Synthesis of Enantiopure β-Peptides and Peptidomimetics

As a pre-resolved β3-amino acid building block with a Cbz protecting group, (S)-Methyl 3-(cbz-amino)butanoate is directly compatible with standard solid-phase peptide synthesis (SPPS) protocols following methyl ester hydrolysis. Its use ensures the incorporation of a single, defined stereocenter into the peptide backbone, which is critical for establishing stable secondary structures like helices in β-peptides [1]. The 50% yield advantage over resolving a racemate makes it the economically and scientifically preferred choice for synthesizing homochiral β-peptide libraries for drug discovery [2].

Modular Synthesis of β-Lactam Antibiotics and β-Amino Acid-Derived Drugs

This compound serves as a key chiral intermediate for constructing the β-lactam ring found in numerous antibiotics [1]. The orthogonal Cbz protecting group allows for selective deprotection under mild hydrogenolysis conditions without affecting other base- or acid-sensitive functionalities in the molecule. This feature is essential for the convergent synthesis of complex active pharmaceutical ingredients (APIs) like sitagliptin, where precise control over amine protection is paramount [3].

Asymmetric Synthesis and Chiral Auxiliary Development

The defined (S)-stereochemistry of this β-amino ester makes it a valuable starting material for the preparation of novel chiral auxiliaries and ligands for asymmetric catalysis. Researchers can leverage its enantiopurity to induce stereoselectivity in subsequent reactions, such as in the formation of adjacent stereocenters via diastereoselective Mannich reactions or fluorinations [4]. The stability of the Cbz group under the basic conditions of these reactions is a key differentiator that justifies its selection over the more labile Fmoc group [4].

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